molecular formula C22H23ClN2O3S B298878 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298878
M. Wt: 430.9 g/mol
InChI Key: YASOULSQRVOPLY-VLTWACRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CEBIT, is a thiazolidinone derivative that has shown promising results in various scientific research studies. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. In cancer research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is essential for cancer cell growth and proliferation. In diabetes research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to regulate glucose metabolism by activating the AMPK signaling pathway. In inflammation research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to induce apoptosis and inhibit angiogenesis. In diabetes research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one is its low toxicity and high selectivity towards cancer cells. This makes it an attractive candidate for cancer therapy. However, one of the limitations of 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.

Future Directions

There are several future directions for 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one research. One of the significant areas of research is to improve its solubility and bioavailability to make it more suitable for in vivo studies. Another area of research is to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to understand its mechanism of action and identify new therapeutic applications for 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one.

Synthesis Methods

5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with isobutylamine and phenylhydrazine in the presence of thiosemicarbazide. The reaction takes place at room temperature and yields 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one as a yellow solid.

Scientific Research Applications

5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the significant areas of research include cancer, diabetes, and inflammation. In cancer research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have hypoglycemic effects by regulating glucose metabolism. In inflammation research, 5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

Product Name

5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23ClN2O3S/c1-4-28-18-11-15(10-17(23)20(18)26)12-19-21(27)25(13-14(2)3)22(29-19)24-16-8-6-5-7-9-16/h5-12,14,26H,4,13H2,1-3H3/b19-12+,24-22?

InChI Key

YASOULSQRVOPLY-VLTWACRQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC(C)C)Cl)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC(C)C)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC(C)C)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.